molecular formula C21H18N2O5 B4100454 4-(benzyloxy)-3-methoxy-N-(4-nitrophenyl)benzamide

4-(benzyloxy)-3-methoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B4100454
M. Wt: 378.4 g/mol
InChI Key: ZSIDPQHEPKJNSV-UHFFFAOYSA-N
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Description

4-(benzyloxy)-3-methoxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitrophenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-methoxy-N-(4-nitrophenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting a suitable benzyl alcohol with a halogenated benzene derivative under basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzene ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate compound with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-3-methoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Reduction: Formation of 4-(benzyloxy)-3-methoxy-N-(4-aminophenyl)benzamide.

    Oxidation: Formation of 4-(benzyloxy)-3-carboxy-N-(4-nitrophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(benzyloxy)-3-methoxy-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-methoxy-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-N-(2-methyl-4-nitrophenyl)benzamide
  • 4-(benzyloxy)-3-methoxy-N-(2-nitrophenyl)benzamide
  • 4-(benzyloxy)-3-methoxy-N-(4-aminophenyl)benzamide

Uniqueness

4-(benzyloxy)-3-methoxy-N-(4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both benzyloxy and methoxy groups on the benzamide core, along with the nitrophenyl group, provides a distinct chemical profile that can be exploited in various research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-(4-nitrophenyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-27-20-13-16(7-12-19(20)28-14-15-5-3-2-4-6-15)21(24)22-17-8-10-18(11-9-17)23(25)26/h2-13H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIDPQHEPKJNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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